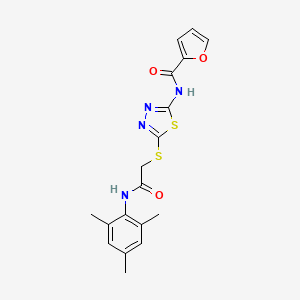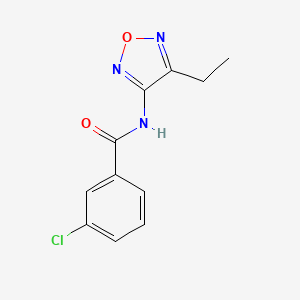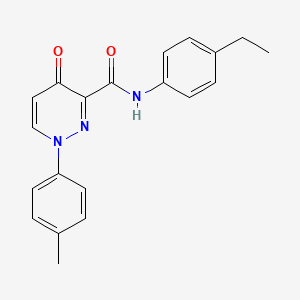![molecular formula C17H14FN3O2S B11378976 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11378976.png)
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy and fluorophenyl groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine, in this case, the amine derived from the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the benzamide core and fluorophenyl group but lacks the thiadiazole ring.
3-Ethoxy-N-(4-fluorophenyl)benzamide: Similar structure but without the thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide distinguishes it from similar compounds. This ring can confer unique electronic and steric properties, potentially enhancing the compound’s activity and selectivity in various applications.
Properties
Molecular Formula |
C17H14FN3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-14-5-3-4-12(10-14)16(22)20-17-19-15(21-24-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
FFJMAIVNJDEHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11378906.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11378910.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11378923.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378933.png)

![6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11378942.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11378948.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11378950.png)

![4-(2-methylpropoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11378970.png)
![9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378971.png)
![3-methoxy-7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11378983.png)
